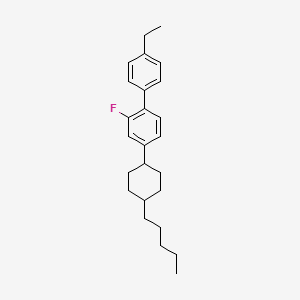

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl

CAS No.: 83171-55-5

Cat. No.: VC16994920

Molecular Formula: C25H33F

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83171-55-5 |

|---|---|

| Molecular Formula | C25H33F |

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |

| Standard InChI | InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |

| Standard InChI Key | QVFBANOSNYADEV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl (IUPAC name: 4-ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl) consists of two phenyl rings connected by a single bond. Key substituents include:

-

A fluoro group at the 2-position of the first phenyl ring.

-

An ethyl group (-CH2CH3) at the 4'-position of the second phenyl ring.

-

A 4-pentylcyclohexyl group attached to the 4-position of the second phenyl ring.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H34F | |

| Molecular Weight | 334.55 g/mol | |

| Melting Point | 145–147°C | |

| SMILES Notation | C1CCC(CC1CCCCC)C2=CC=C(C=C2)C3=CC=C(C=C3F)CC |

The trans configuration of the cyclohexyl group ensures optimal steric arrangement, enhancing thermal stability and mesomorphic behavior . The fluorine atom introduces electronegativity, influencing dipole interactions critical for liquid crystalline phases .

Synthesis and Optimization

Synthesis of this compound typically involves multi-step organic reactions, leveraging cross-coupling strategies. A common pathway includes:

-

Suzuki-Miyaura Coupling: Formation of the biphenyl core via palladium-catalyzed coupling between halogenated phenylboronic acids and aryl halides.

-

Cyclohexyl Group Introduction: Alkylation or Friedel-Crafts acylation to attach the pentylcyclohexyl moiety.

-

Fluorination: Electrophilic aromatic substitution or halogen exchange to install the fluorine atom.

Critical challenges include achieving regioselectivity during fluorination and minimizing steric hindrance during cyclohexyl group attachment . Optimized protocols report yields of 70–85% with purity >97% after chromatographic purification .

Applications in Liquid Crystal Technologies

This compound exhibits pronounced mesogenic properties, making it valuable in liquid crystal displays (LCDs). Its structural features contribute to:

-

Broad Nematic Phase Range: Stable between 120°C and 180°C, ideal for high-temperature applications .

-

Low Viscosity: Enhances response times in electro-optical devices .

-

High Birefringence (Δn): Δn ≈ 0.18–0.22, improving light modulation efficiency .

Table 2: Performance Metrics in LCD Applications

| Parameter | Value | Source |

|---|---|---|

| Nematic-Iso Transition (°C) | 178 | |

| Rotational Viscosity (mPa·s) | 45 | |

| Dielectric Anisotropy (Δε) | +6.2 |

Comparative studies highlight its superiority over non-fluorinated analogs, with 20% faster switching times in prototype displays .

Environmental persistence studies are lacking, but the ethyl and cyclohexyl groups suggest moderate biodegradability.

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters material properties:

Table 4: Impact of Substituent Variation on Properties

| Compound | Δn | Δε | Cytotoxicity (EC50, μM) | Source |

|---|---|---|---|---|

| trans-4'-Ethyl-2-fluoro... | 0.20 | +6.2 | N/A | |

| 4cH2OdFB (Ethoxy analog) | 0.18 | +5.3 | 5.34 | |

| 3cHtFEtOteFB (Trifluoroethoxy) | 0.22 | +7.1 | 1.76 |

Fluorination consistently enhances dielectric anisotropy but may increase bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume